3-Bromo-1-phenylpropan-1-one

Description

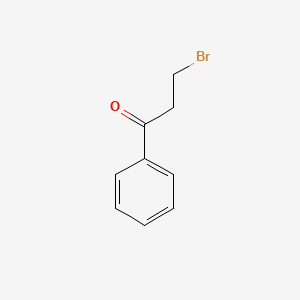

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXGOKBYAHABBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952104 | |

| Record name | 3-Bromo-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-75-7 | |

| Record name | 3-Bromo-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29636-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1 Phenylpropan 1 One

Established Synthetic Routes and Reaction Conditions

The primary and most established method for synthesizing 3-Bromo-1-phenylpropan-1-one involves the α-bromination of propiophenone (B1677668). This reaction is typically carried out by treating propiophenone with a brominating agent in the presence of a suitable solvent.

One common procedure involves the dropwise addition of bromine in acetic acid to a solution of propiophenone, also in acetic acid, at a controlled temperature, often between 60-70°C. prepchem.com After the addition is complete, the reaction mixture is stirred for a short period to ensure completion and then poured onto ice to quench the reaction. The crude product can then be isolated by extraction with an organic solvent like ether. prepchem.com

An alternative approach utilizes an in-situ generation of bromine. For instance, an oxidizing agent like sodium chlorate (B79027) can be added to an aqueous solution of hydrobromic acid to produce bromine, which then reacts with the starting phenylalkyl ketone. google.com This method can be advantageous as it avoids the direct handling of hazardous elemental bromine. sci-hub.se

The reaction of propiophenone with bromine can also be facilitated by a catalyst. For example, using cupric bromide complexes as catalysts can promote the α-bromination of ketones. researchgate.net

Below is a table summarizing typical reaction conditions for the synthesis of related α-bromoketones, which are analogous to the synthesis of this compound.

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| Valerophenone | Sodium Bromide/H₂O₂ | 30% HCl | 20 | 1-2 hours | 95 | 98 |

| 1-p-fluorophenyl-1-phenyl-propan-2-one | Bromine | Acetic Acid | 60-70 | 30 minutes | - | - |

| Propiophenone | Sodium Chlorate/HBr | - | - | 30 minutes | - | - |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for enhancing the efficiency, selectivity, and sustainability of chemical transformations, including the synthesis of this compound. Both acid catalysis and transition metal catalysis play significant roles in this context.

Acid-Catalyzed Bromination Mechanisms (e.g., of related ketones)

Acid catalysis is fundamental to the bromination of ketones like propiophenone. The reaction proceeds through an enol intermediate, and the presence of an acid significantly accelerates the formation of this key nucleophilic species. masterorganicchemistry.commasterorganicchemistry.com

In acidic solutions, the halogenation typically occurs at the more substituted α-carbon because the formation of the more substituted enol is generally favored. wikipedia.org Furthermore, the introduction of a bromine atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and further halogenation less favorable, which helps in controlling the reaction to achieve mono-bromination. wikipedia.org

Transition Metal-Catalyzed Methods (e.g., copper-catalyzed reactions of related α-bromoketones)

Transition metal catalysis provides alternative and often milder methods for reactions involving α-bromoketones. Copper-catalyzed reactions, in particular, have been explored for various transformations of this class of compounds. nih.govresearchgate.net

While direct copper-catalyzed bromination of propiophenone to this compound is less commonly reported, copper catalysts are extensively used in subsequent reactions of α-bromoketones. For instance, copper acetate (B1210297) has been used to catalyze the condensation of α-bromo ketones with thiourea (B124793) to synthesize thiazoles. researchgate.net Copper catalysts have also been employed for the trifluoromethylthiolation and trifluoromethylselenolation of α-bromoketones. nih.govd-nb.infobeilstein-journals.org

These reactions highlight the utility of transition metal catalysis in activating the C-Br bond of α-bromoketones for further functionalization, opening up pathways to a diverse range of more complex molecules. The mechanisms of these reactions often involve oxidative addition of the α-bromoketone to a low-valent metal center, followed by reductive elimination to form the final product.

Enzymatic Synthesis Pathways (e.g., reduction to alcohol derivatives)

Enzymatic methods are gaining prominence in organic synthesis due to their high selectivity and environmentally benign nature. In the context of this compound and related compounds, enzymes, particularly ketoreductases, can be employed for stereoselective transformations.

For instance, α-bromoketones can be enzymatically reduced to the corresponding optically pure α-bromoalcohols. google.com This reduction is often highly enantioselective, providing access to chiral building blocks that are valuable in medicinal chemistry. nih.gov These enzymatic reductions typically utilize whole-cell biocatalysts or isolated enzymes, such as ketoreductases from various microbial sources like Rhodotorula mucilaginosa or commercially available preparations. nih.gov The process often involves a cofactor regeneration system to ensure the continuous supply of the reducing equivalent (e.g., NADH or NADPH). nih.gov

The resulting chiral bromoalcohols can then be used in subsequent chemical steps. For example, they can be converted to epoxides, which are versatile intermediates for the synthesis of a variety of chiral molecules. nih.gov

Furthermore, enzymatic strategies can be part of multi-step one-pot processes. An α-bromoketone can first be reduced to the corresponding alcohol, which is then subjected to further enzymatic or chemical transformations. google.com

| Enzyme Type | Transformation | Substrate | Product | Key Features |

| Ketoreductase | Reduction | α-Bromoketone | Optically pure α-bromoalcohol | High enantioselectivity |

| Ketoreductase/Nitrilase | Coupled Reaction | α-Bromoketone | β-Hydroxy carboxylic acid | Two-step enzymatic cascade |

| Alcohol Dehydrogenase | Reduction | 4-Chloroacetoacetate | (S)-4-chloro-3-hydroxybutyrate | High yield and enantiomeric excess |

Purity and Yield Optimization Strategies

Optimizing the purity and yield of this compound synthesis is crucial for its practical application. Several strategies can be employed to achieve this, focusing on reaction conditions, reagent stoichiometry, and purification methods.

Control of Reaction Conditions:

Temperature: Maintaining a consistent and optimal reaction temperature is critical. For the bromination of propiophenone, temperatures around 60-70°C are often used. prepchem.com Lower temperatures can slow down the reaction, while higher temperatures may lead to the formation of byproducts, such as dibrominated compounds.

Reaction Time: Monitoring the reaction progress, for example by thin-layer chromatography (TLC), allows for quenching the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of impurities.

Stoichiometry of Reagents:

Careful control of the molar ratio of the brominating agent to the ketone is essential. Using a slight excess of the brominating agent can ensure complete conversion of the starting material. However, a large excess can lead to over-bromination. For reactions generating bromine in-situ, the stoichiometry of the oxidizing agent and the bromide source must be precisely controlled.

Purification Techniques:

Quenching: After the reaction is complete, it is typically quenched by pouring the mixture into ice water. This stops the reaction and helps to precipitate the crude product.

Extraction: The product is usually extracted from the aqueous mixture using an organic solvent in which the product is highly soluble and which is immiscible with water, such as diethyl ether or dichloromethane. prepchem.comgoogle.com

Washing: The organic layer is often washed with a solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted bromine. google.com Subsequent washes with water and brine help to remove other water-soluble impurities.

Chromatography: For obtaining high-purity this compound, column chromatography on silica (B1680970) gel is a common and effective purification method. acs.org

Alternative Reagents:

The use of alternative brominating agents like N-bromosuccinimide (NBS) can sometimes offer better selectivity and milder reaction conditions, potentially leading to higher purity and yield. sciencemadness.org

By carefully controlling these parameters, it is possible to optimize the synthesis of this compound, achieving high yields and purity suitable for its use in further synthetic applications.

Chemical Reactivity and Transformations of 3 Bromo 1 Phenylpropan 1 One

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom in 3-bromo-1-phenylpropan-1-one is susceptible to nucleophilic substitution, where various nucleophiles can displace the bromide ion. This reactivity is fundamental to its use as a building block for more complex molecules. For instance, it readily undergoes reactions with nucleophiles like hydroxide (B78521) ions to form the corresponding alcohol.

While the direct formation of a Grignard reagent from this compound is challenging due to the presence of the electrophilic ketone group, related bromo-organic compounds are commonly used to generate organometallic reagents. mt.comsolubilityofthings.com Organometallic synthesis is a cornerstone of organic chemistry, providing powerful tools for carbon-carbon bond formation. mt.comd-nb.info The general principle involves the reaction of an organic halide with a metal, such as magnesium or lithium, to form the corresponding organometallic compound. mt.com These reagents are highly reactive and are used in a vast number of chemical syntheses. mt.comd-nb.info

| Reagent Type | General Formation Method | Key Characteristics |

| Organolithium | Reaction of an alkyl or aryl halide with lithium metal. mt.com | Highly reactive nucleophiles. |

| Organomagnesium (Grignard) | Reaction of an alkyl or aryl halide with magnesium metal. mt.com | Versatile reagents for C-C bond formation. |

| Organocopper | Transmetalation from other organometallic species. d-nb.info | Useful for conjugate addition reactions. |

| Organozinc | Reaction of alkyl or aryl halides with zinc metal. d-nb.info | Tolerant of various functional groups. |

Reactions of the Ketone Moiety

The ketone group in this compound is a site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.

The ketone functionality can be selectively reduced to the corresponding secondary alcohol, 3-bromo-1-phenylpropan-1-ol. uni.lu This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) to avoid reactions at the bromine-bearing carbon. mdpi.com More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can lead to the reduction of both the ketone and the carbon-bromine bond.

| Reducing Agent | Product | Conditions | Yield |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-ol (from the corresponding ketone) | Methanol (B129727), 0°C | 80% |

| Lithium Aluminum Hydride (LiAlH₄) | 1-[2-(Trifluoromethyl)phenyl]propane (from the corresponding ketone) | Dry THF, reflux | 55% |

| H₂/Pd-C | Dehalogenation to propan-1-one derivative (from the corresponding ketone) | Ethanol, 25°C, 1 atm | 90% |

While direct oxidation of this compound is complex, the oxidation of related propanone structures to carboxylic acids is a well-established transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to oxidize ketones. mdpi.com For instance, the oxidation of methyl ketones can yield the corresponding carboxylic acid with one less carbon atom through the haloform reaction. ncert.nic.in Photocatalytic oxidation methods using air as the oxidant have also been developed for the conversion of aromatic alcohols to carboxylic acids or ketones, demonstrating a green and efficient approach. mdpi.com

The ketone group can undergo condensation reactions with various nucleophiles. A notable example is the formation of oxime ethers from the reaction of ketone derivatives with alkoxyamine hydrochlorides. sioc-journal.cnresearchgate.net These reactions are significant in the synthesis of biologically active compounds. sioc-journal.cnresearchgate.net The synthesis of oxime esters and their subsequent reduction provides a pathway to amines under mild conditions. researchgate.net

Oxidation to Carboxylic Acid Derivatives (e.g., of related propanones)

Annulation and Cyclization Cascades (e.g., as exemplified by isomeric bromoketones)

α-Bromoketones, isomers of this compound, are valuable precursors in annulation and cyclization cascade reactions for the construction of complex cyclic and heterocyclic systems. researchgate.netacs.orgdatapdf.com These reactions often involve the formation of multiple new bonds in a single synthetic operation. For example, copper-catalyzed [4+2] annulation cascades of 2-bromo-1-arylpropan-1-ones with terminal alkynes have been developed to synthesize substituted naphthalenones. acs.orgdatapdf.com These reactions demonstrate high functional group tolerance and step efficiency. acs.orgdatapdf.com Furthermore, visible-light-induced cascade reactions of α-bromoketones have been utilized for the synthesis of various heterocyclic compounds. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [4+2] Annulation | 2-Bromo-1-arylpropan-1-ones and terminal alkynes acs.orgdatapdf.com | Cu(MeCN)₄PF₆, 1,10-phenanthroline | Substituted naphthalenones |

| Cascade Oxidative Cyclization | α-Bromoketones and benzylamines rsc.org | Visible light, photocatalyst | Polycyclic molecular scaffolds |

| Cascade Reaction | Thioglycolurils and α-bromoketones researchgate.net | One-pot S-alkylation/nucleophilic addition/ring-opening/ring-closing | Imidazo[4,5‐d]thiazolo[4,3‐b]oxazole derivatives |

Electrophilic Aromatic Substitution (e.g., on the phenyl ring)

The phenyl ring of this compound is capable of undergoing electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. The outcome of these reactions is largely dictated by the directing and activating or deactivating effects of the substituent attached to the ring, which in this case is the 3-bromopropanoyl group (-COCH₂CH₂Br).

The acyl group of the ketone is an electron-withdrawing group. This property arises from both the inductive effect of the electronegative oxygen atom and the resonance effect, where the carbonyl group pulls electron density from the aromatic ring. Consequently, the 3-bromopropanoyl group deactivates the phenyl ring towards electrophilic attack, making it less reactive than benzene. nrochemistry.comnih.gov This deactivation means that more stringent reaction conditions, such as higher temperatures or stronger catalysts, are generally required for substitution to occur.

The electron-withdrawing nature of the acyl group directs incoming electrophiles primarily to the meta position. This is because the deactivation is most pronounced at the ortho and para positions due to resonance structures that place a partial positive charge at these locations, thus favoring attack at the less deactivated meta site.

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nrochemistry.com This combination generates the highly electrophilic nitronium ion (NO₂⁺). For a deactivated ring like that in this compound, heating is likely necessary to promote the reaction. The expected major product would be 3-bromo-1-(3-nitrophenyl)propan-1-one.

Halogenation: The halogenation of the phenyl ring, such as bromination or chlorination, requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. nrochemistry.commasterorganicchemistry.com The catalyst polarizes the halogen molecule, creating a stronger electrophile. The reaction with this compound would be anticipated to yield the meta-halogenated product, for instance, 3-bromo-1-(3-bromophenyl)propan-1-one.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is commonly carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). nrochemistry.com The reaction is generally reversible and, when applied to this compound, would be expected to produce 3-(3-bromo-1-oxopropyl)benzenesulfonic acid.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are pivotal reactions for forming new carbon-carbon bonds on an aromatic ring. researchgate.netlibretexts.org However, these reactions are generally not successful on rings that are strongly or moderately deactivated. libretexts.org The 3-bromopropanoyl group deactivates the ring to such an extent that Friedel-Crafts reactions are not expected to proceed under standard conditions. The Lewis acid catalyst used in these reactions would likely coordinate with the carbonyl oxygen, further deactivating the ring. researchgate.net

While specific experimental data for the electrophilic aromatic substitution of this compound is sparse in the reviewed literature, the predicted reactivity is based on well-established chemical principles. The table below summarizes the expected general conditions and major products for these reactions.

| Reaction | Reagents | Typical Conditions | Expected Major Product Name |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Elevated Temperature | 3-Bromo-1-(3-nitrophenyl)propan-1-one |

| Bromination | Br₂, FeBr₃ | Heat | 3-Bromo-1-(3-bromophenyl)propan-1-one |

| Chlorination | Cl₂, AlCl₃ | Heat | 3-Bromo-1-(3-chlorophenyl)propan-1-one |

| Sulfonation | SO₃, H₂SO₄ (fuming) | Heat | 3-(3-Bromo-1-oxopropyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl Halide, Lewis Acid (e.g., AlCl₃) | N/A | Reaction not expected to occur |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-1-phenylpropan-1-one is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature is the strong absorption band for the carbonyl (C=O) group, which typically appears in the range of 1680-1700 cm⁻¹. The presence of the phenyl group is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is observed at lower wavenumbers, usually in the 500-700 cm⁻¹ range.

Key IR absorption bands are summarized in the table below:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1595, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~690 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, and its mass corresponds to the molecular weight of the compound (213.07 g/mol ). nih.gov

A characteristic feature of bromine-containing compounds is the presence of isotopic peaks for the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and another for the molecule containing ⁸¹Br (M+2).

Common fragmentation pathways involve the loss of the bromine atom and cleavage adjacent to the carbonyl group. This results in characteristic fragment ions that help to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the phenyl ketone chromophore.

Typically, two main absorption bands are observed. The first is a strong absorption band at a shorter wavelength (around 240-250 nm), corresponding to the π → π* transition of the aromatic system conjugated with the carbonyl group. A weaker absorption band at a longer wavelength (around 280-290 nm) is attributed to the n → π* transition of the carbonyl group. The exact positions and intensities of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

Extensive searches for the specific X-ray crystallographic data of this compound did not yield a publicly available crystal structure or a corresponding Crystallographic Information File (CIF). While the solid-state structure of this specific compound has not been detailed in the searched literature, analysis of closely related compounds provides insight into the expected structural features.

For instance, crystallographic studies on derivatives such as 1-(3-Bromo-4-fluorophenyl)propan-2-one and various other substituted phenylpropanones reveal key molecular geometries. These studies confirm the non-planar arrangement between the phenyl ring and the propanone chain, with specific dihedral angles being a critical conformational feature.

Had the crystallographic data for this compound been available, the analysis would have included a detailed examination of the following parameters:

Unit Cell Dimensions: The lengths of the a, b, and c axes, and the angles α, β, and γ would define the fundamental repeating unit of the crystal lattice.

Space Group: This would describe the symmetry of the crystal structure.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule would be determined. Of particular interest would be the C-Br bond length and the conformation of the propanone chain relative to the phenyl group.

Intermolecular Interactions: Analysis of the packing of molecules in the crystal lattice would likely reveal weak intermolecular forces such as hydrogen bonds, halogen bonds, or π-π stacking interactions, which govern the solid-state assembly.

A representative data table, which would have been populated with the specific crystallographic data for this compound, is presented below for illustrative purposes. The values are placeholders derived from a related compound, 2,3-Dibromo-3-(4-methoxyphenyl)-1-phenylpropan-1-one, to demonstrate the type of information that would be presented. acs.org

Table 1: Representative Crystallographic Data

| Parameter | Value (Illustrative) |

|---|---|

| Chemical Formula | C9H9BrO |

| Formula Weight | 213.07 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9055 (19) |

| b (Å) | 9.133 (3) |

| c (Å) | 14.584 (5) |

| α (°) | 90 |

| β (°) | 102.59 (1) |

| γ (°) | 90 |

| Volume (ų) | 1212.7 (4) |

| Z | 4 |

Note: The data in this table is for a related compound and is for illustrative purposes only, as specific crystallographic data for this compound was not found in the searched sources.

Further research and direct deposition of crystallographic data to public repositories like the Cambridge Crystallographic Data Centre (CCDC) would be necessary to fully elucidate the solid-state structure of this compound.

Computational and Theoretical Studies of 3 Bromo 1 Phenylpropan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties from first principles. While detailed DFT analyses specifically for 3-bromo-1-phenylpropan-1-one are not found in the primary literature, studies on its isomer, 3'-bromopropiophenone (B130256), demonstrate the typical application of this method. researchgate.net

Molecular Geometry Optimization

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. This process determines the most stable three-dimensional arrangement of the atoms and provides key structural parameters.

For the isomer 3'-bromopropiophenone, a theoretical study by Arjunan et al. (2011) performed geometry optimization using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d,p) basis set. researchgate.net The calculated parameters were found to be in good agreement with experimental X-ray diffraction data for structurally similar compounds like m-chloroacetophenone and m-nitroacetophenone, validating the computational approach. researchgate.net Such a study for this compound would yield precise bond lengths, bond angles, and dihedral angles, forming the foundation for all further computational analysis. A representative data table based on the findings for the isomer 3'-bromopropiophenone is shown below to illustrate the expected output.

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) for 3'-Bromopropiophenone Note: This data is for the isomer 3'-bromopropiophenone and is presented for illustrative purposes, as specific data for this compound is not available in the cited literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.393 | C6-C1-C2 | 120.3 |

| C2-C3 | 1.388 | C1-C2-C3 | 120.2 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.3 |

| C3-Br12 | 1.899 | C2-C3-Br12 | 119.7 |

| C1-C7 | 1.508 | C2-C1-C7 | 119.9 |

| C7-O13 | 1.229 | C1-C7-O13 | 120.8 |

| C7-C8 | 1.523 | C1-C7-C8 | 119.3 |

| C8-C10 | 1.541 | C7-C8-C10 | 111.8 |

Data sourced from Arjunan et al., J Mol Model (2011) 17:1587–1598. Atom numbering corresponds to that in the source publication.

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO analysis, electrostatic potential surfaces)

Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, indicates the energy required for the lowest electronic excitation. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. researchgate.netmindat.org

The Molecular Electrostatic Potential (MEP) surface is another key electronic property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution of a molecule. researchgate.net The MEP allows for the identification of electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites, which is fundamental for predicting how the molecule will interact with other species and its potential hydrogen-bonding sites. researchgate.netCurrent time information in Greenville County, US.

For this compound, such an analysis would likely show a negative potential region around the carbonyl oxygen atom, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms.

Vibrational Spectra Prediction and Assignment

DFT calculations are widely used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies and their intensities, a theoretical spectrum can be generated.

The study on 3'-bromopropiophenone provided a detailed vibrational analysis, where the calculated frequencies using the B3LYP/6-31G(d,p) method were compared with experimental FTIR and FT-Raman spectra. researchgate.net This comparison allows for a precise assignment of each vibrational mode (e.g., C=O stretching, C-H bending, phenyl ring vibrations) to the observed spectral bands. researchgate.netnih.gov Such an analysis for this compound would be essential for its spectroscopic characterization.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a critical tool in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Prediction of Protein-Ligand Binding Orientations and Energies

Molecular docking simulations for this compound would involve placing the molecule into the active site of a specific protein target. The simulation would then explore various binding poses and score them based on binding energy or affinity, which reflects the stability of the protein-ligand complex.

While no specific docking studies have been published for this compound, research on its derivatives highlights the utility of this approach. For instance, a thiosemicarbazone derivative of 3'-bromopropiophenone was identified as a potent inhibitor of cruzain, a cysteine protease from Trypanosoma cruzi, the parasite responsible for Chagas' disease. Docking studies on similar brominated ketones have been used to predict binding affinities against enzyme targets like kinases, where the bromine atom can act as a halogen bond donor to enhance binding. Such studies for this compound could reveal its potential biological activities by identifying its most likely protein targets and predicting the strength of the interaction.

Intermolecular Interaction Analysis (e.g., Hirshfeld surface analyses)

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. It maps various properties onto a surface defined by the molecule's electron distribution, providing insights into how molecules pack in the solid state.

A Hirshfeld surface analysis of this compound, which would require its crystal structure to be determined via X-ray diffraction, would reveal the dominant forces holding the molecules together in the crystal lattice. This would include quantifying the significance of weak interactions like hydrogen bonds and halogen bonds involving the bromine atom, which are crucial for understanding its solid-state properties and polymorphism.

Reaction Mechanism Elucidation via Computational Modeling

Computational and theoretical studies are instrumental in providing insights into the reactivity and electronic properties of this compound, even though detailed computational investigations specifically elucidating its reaction mechanisms are not extensively documented in publicly available literature. Theoretical methods, particularly Density Functional Theory (DFT), have been applied to the compound and its analogs to predict their behavior in chemical reactions.

Research on related brominated phenylpropanone derivatives demonstrates the utility of computational modeling in understanding their chemical behavior. For instance, DFT calculations are employed to analyze electrostatic potential surfaces, which helps in identifying the nucleophilic and electrophilic regions of the molecules. In the case of bromo-ketones, the bromine atom can act as a halogen bond donor, influencing intermolecular interactions and reactivity.

For the specific compound this compound, theoretical and experimental studies have been performed using DFT with the hybrid functional B3LYP and a 6-31G basis set. While the full scope of these studies is not detailed, the mention of this level of theory indicates that quantum chemical calculations have been used to investigate its properties.

In studies of analogous compounds, such as 1-(3-Bromo-4-fluorophenyl)propan-2-one, computational analyses using DFT have shown a synergistic effect of halogen substituents on reactivity. The bromine atom is suggested to increase the electrophilicity at the adjacent carbon, while the fluorine atom can stabilize transition states through resonance. This type of analysis provides a framework for predicting the reactivity of this compound in various reactions.

Furthermore, computational methods are used to corroborate experimental findings. For example, in the study of a derivative, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, DFT calculations (using both HF and B3LYP methods) were employed to determine geometric parameters like bond lengths and angles, which were then compared with experimental X-ray diffraction data. mdpi.com Such studies also involve the calculation of spectroscopic data, such as NMR chemical shifts, to further validate the computational models. mdpi.com

The table below summarizes the application of computational methods to this compound and related compounds based on available information.

| Compound Studied | Computational Method | Basis Set | Key Findings/Application |

| This compound | DFT (B3LYP) | 6-31G | Theoretical and experimental studies. |

| 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one | DFT, Molecular Docking | Not Specified | Calculation of electrostatic potential surfaces to identify reactive sites. |

| 1-(3-Bromo-4-fluorophenyl)propan-2-one | DFT | Not Specified | Analysis of synergistic effects of halogen substituents on reactivity. |

| (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide (derivative of a related ketone) | DFT (HF and B3LYP) | Not Specified | Calculation of geometric parameters (bond lengths, angles) and comparison with XRD data; calculation of NMR chemical shifts. mdpi.com |

Detailed research findings from a study on a structurally related nitroalkene, (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one, provide insight into bond lengths determined by X-ray diffraction, which can serve as a benchmark for computational models.

| Bond | Bond Length (Å) |

| C1–C2 | 1.500(3) |

| C1–C4 | 1.483(3) |

| C1–O10 | 1.223(3) |

| C2–C3 | 1.331(3) |

| C3–N12 | 1.488(3) |

| C3–Br11 | 1.855(2) |

| N12–O13 | 1.218(3) |

| N12–O14 | 1.225(3) |

| Data from X-ray diffraction analysis of (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one. researchgate.net |

While a comprehensive computational study on the reaction mechanisms of this compound is yet to be widely published, the existing applications of theoretical chemistry to this and related molecules lay a foundation for future mechanistic investigations. These studies would likely involve the mapping of potential energy surfaces, localization of transition state structures, and calculation of activation barriers for its various reactions.

Applications of 3 Bromo 1 Phenylpropan 1 One in Advanced Organic Synthesis

Role as a Building Block for Complex Organic Molecules

The reactivity of 3-Bromo-1-phenylpropan-1-one makes it a key building block for constructing intricate organic molecules. guidechem.com It can function as a double electrophile, enabling cascade or domino reactions that efficiently build molecular complexity in a single step.

A notable example is its use in a one-pot, four-component domino protocol to synthesize novel pyrimidine (B1678525) scaffolds. In this reaction, an equimolar mixture of thiochroman-4-one, a benzaldehyde (B42025) derivative, thiourea (B124793), and this compound undergoes a cascade transformation. This process leads to the formation of highly functionalized thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines, complex heterocyclic systems with significant pharmacological potential. nih.gov The efficiency of this method highlights the role of this compound in modern, environmentally benign synthetic strategies. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Class |

| Thiochroman-4-one | Benzaldehyde | Thiourea | This compound | Thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines |

| Data from a four-component domino protocol for synthesizing complex heterocyclic systems. nih.gov |

Precursor in Pharmaceutical Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a precursor for various classes of therapeutic agents. guidechem.comontosight.ai Its structure is a common motif in the synthesis of neurologically active compounds and other pharmacological agents.

Propiophenone (B1677668) derivatives are crucial starting materials in the synthesis of fluoxetine (B1211875) and its active metabolite, norfluoxetine, which are selective serotonin (B10506) reuptake inhibitors (SSRIs). Syntheses often begin with a 3-halopropiophenone, such as the closely related 3-chloropropiophenone. researchgate.net The synthetic route typically involves amination followed by reduction of the ketone. Enzymatic reduction of 1-phenylpropanone derivatives has also been explored for producing analogs of norfluoxetine. epo.org The use of this compound is analogous to these established pathways, serving as a key intermediate for creating the core structure of these antidepressants.

The phenylpropanone skeleton is a feature in certain calcium channel modulators. While direct synthesis of modulators from this compound is not extensively detailed, structurally related compounds are employed for this purpose. For instance, a fluorinated analog, 3-Bromo-1,1,1-trifluoro-3-phenylpropan-2-one (B2712782), has been used to synthesize novel classes of calcium channel modulators with enhanced selectivity and potency. The core structure of 1-phenylpropan-1-one is also found in intermediates for the synthesis of the calcium channel blocker diltiazem. This suggests the applicability of the 3-bromo derivative in developing similar pharmacologically active agents.

Beyond specific drug classes, this compound is a versatile precursor for a range of general pharmacological agents. Its role in the four-component synthesis of thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine derivatives yields compounds with potent antibacterial and anti-biofilm properties. nih.gov Specific derivatives from this synthesis have shown promising activity against Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis, identifying them as potential lead molecules for new antimicrobial drugs. nih.gov

| Synthesized Compound Class | Pharmacological Activity | Target Organisms (Example) |

| Thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines | Antibacterial, Anti-biofilm | Staphylococcus aureus, Bacillus subtilis |

| Pharmacological applications of derivatives synthesized from this compound. nih.gov |

Precursors for Calcium Channel Modulators (e.g., related fluorinated compounds)

Utility in Fine Chemical and Agrochemical Production

The reactivity of this compound makes it a valuable intermediate in the production of fine chemicals and agrochemicals. cymitquimica.comcymitquimica.com In fine chemical synthesis, it serves as a starting material for various specialty organic compounds. pharmasynce.comontosight.ai In the agrochemical sector, its structure can be incorporated into more complex molecules designed as pesticides or herbicides, leveraging the common presence of ketone and phenyl groups in biologically active compounds. cymitquimica.comsolubilityofthings.com

Biological Activity and Mechanisms of Action of 3 Bromo 1 Phenylpropan 1 One and Its Derivatives

Antimicrobial Properties

Derivatives synthesized from 3-bromo-1-phenylpropan-1-one have demonstrated notable activity against various microbial pathogens, including both bacteria and fungi.

The utility of this compound as a building block for novel antibacterial agents has been demonstrated through the synthesis of complex heterocyclic structures. nih.gov In one study, it was used as a key reactant in a one-pot, four-component reaction to produce highly functionalized thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidines. nih.gov

Several of the synthesized derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacterial strains. nih.gov Among the active compounds, derivative 5d was identified as a particularly potent agent, not only for its direct antibacterial effects but also for its ability to inhibit biofilm formation in several species, including Staphylococcus aureus and Bacillus subtilis. nih.gov Further investigation into its mechanism of action revealed that compound 5d induces the accumulation of intracellular reactive oxygen species (ROS) in Staphylococcus aureus. nih.gov This leads to a state of severe oxidative stress, which ultimately results in bacterial cell lysis and death. nih.gov In contrast, other studies on related compounds, such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, have shown that while some possess antimicrobial properties, many exhibit low antibacterial effects against both Gram-positive and Gram-negative pathogens. mdpi.com

Table 1: Anti-biofilm Activity of Derivative 5d This interactive table summarizes the IC₅₀ values of compound 5d against various bacterial biofilms.

| Bacterial Strain | IC₅₀ (µg/mL) |

|---|---|

| Staphylococcus aureus MTCC 96 | 2.1 |

| Bacillus subtilis MTCC 121 | 1.9 |

| Staphylococcus aureus MLS16 MTCC 2940 | 2.4 |

| Micrococcus luteus MTCC 2470 | 5.3 |

The scaffold of 1-phenylpropan-1-one is a common feature in various compounds explored for antifungal properties. For instance, a series of novel 3-phenylpropan-1-one oxime ethers containing a pyridine (B92270) moiety were synthesized and evaluated for their activity against the pathogenic fungi Sclerotinia sclerotiorum and Botrytis cinerea, with some compounds showing high efficacy. sioc-journal.cn

Derivatives of this compound have also been specifically implicated in the development of antifungal agents. One study reported the synthesis of psoralen (B192213) derivatives using 2-bromo-1-phenylpropan-1-one, which were subsequently tested for antifungal activity. nih.gov Similarly, new 1,3-oxazole derivatives containing a phenyl group at the 5-position, which can be synthesized from bromo-ketone precursors, have shown activity against Candida albicans. mdpi.com Other research has focused on developing 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which have demonstrated potent anti-Candida activity. semanticscholar.org The synthesis of these molecules often involves epoxide intermediates that can be formed from α-haloketones. semanticscholar.org Furthermore, related structures such as 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one have shown strong in vitro activity against fungal strains like Candida albicans and Aspergillus niger.

Antibacterial Activity and Cellular Mechanisms (e.g., cell lysis)

Antitumor/Anticancer Properties of Related Derivatives

The chemical framework provided by bromo-phenylpropanone derivatives is instrumental in the synthesis of compounds with potential anticancer activity. Research indicates that various derivatives exhibit cytotoxic effects against a range of cancer cell lines. smolecule.com

For example, a series of malabaricone analogues were synthesized using 3-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one as a starting material. acs.org One of these analogues, ML-20 , was found to have potent anticancer properties against breast cancer cells (MCF-7). acs.org The mechanism of action for ML-20 was found to be multifaceted, targeting multiple cellular sites including DNA, mitochondria, and lysosomes to induce cell death. acs.org Other studies have explored different derivatives, such as those of 2-bromo-1-phenylpropane, for their cytotoxic effects against lung (A549), breast (MCF-7), liver (HepG2), and ovarian (OVCAR-3) cancer cell lines. smolecule.com Thiazoline derivatives have also been assessed for their antitumor effects against HepG2 and HCT-116 cancer cell lines. rsc.org Additionally, stereoisomers of 1,2-diamino-1-phenylpropane (B13505725) are used as complexing agents in the synthesis of new platinum-based antitumor compounds. ulb.ac.be

Table 2: Anticancer Activity of Selected Phenylpropanone Derivatives This interactive table presents the anticancer activity of various derivatives against different cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|---|

| Malabaricone Analogue | ML-1 | MCF-7 (Breast) | IC₅₀ | ~10 µM |

| Malabaricone Analogue | ML-6 | MCF-7 (Breast) | IC₅₀ | >20 µM |

| Malabaricone Analogue | Malabaricone C | MCF-7 (Breast) | IC₅₀ | >20 µM |

Enzyme Inhibition and Receptor Binding Modulations

Derivatives of this compound are valuable precursors for molecules that can modulate the activity of specific enzymes and receptors, which is a cornerstone of modern drug discovery.

One significant area of research has been the development of inhibitors for Trypanothione Reductase (TR), an enzyme crucial for the survival of Leishmania parasites. nih.gov A study focused on designing and synthesizing 3-amino-1-arylpropan-1-one derivatives structurally related to a known TR inhibitor. nih.gov These compounds were synthesized from precursors like 3-bromo-1-(4-bromophenyl)propan-1-one. nih.gov Several of the new derivatives proved to be active inhibitors of Leishmania infantum TR (LiTR), with compounds 2a and 2b being the most potent. nih.gov These molecules are thought to bind to a unique site at the entrance of the NADPH binding cavity of the enzyme. nih.gov

In a different therapeutic area, derivatives have been developed as modulators of estrogen receptors (ERs). acs.org Specifically, para-carborane derivatives have been investigated as selective ERβ agonists. acs.org Another study focused on the enzyme Acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.net Xanthone (B1684191) derivatives synthesized using 1-bromo-3-phenylpropane were found to be effective AChE inhibitors, with compounds 2g and 2j showing the most potent, mixed-mode inhibition. researchgate.net

Table 3: Enzyme and Receptor Modulation by Phenylpropanone Derivatives This interactive table displays the inhibitory or modulatory activity of various derivatives on different biological targets.

| Derivative Class | Compound | Target | Activity | Metric | Value (µM) |

|---|---|---|---|---|---|

| Aminopropanone | 2b | L. infantum TR | Inhibition | IC₅₀ | 65.0 |

| Xanthone | 2g | Acetylcholinesterase | Inhibition | IC₅₀ | 20.81 |

| Xanthone | 2j | Acetylcholinesterase | Inhibition | IC₅₀ | 21.51 |

| para-Carborane | 3k (racemic) | Estrogen Receptor β | Agonism | EC₅₀ | 2.7 |

| para-Carborane | 3k (racemic) | Estrogen Receptor α | Agonism | EC₅₀ | 210 |

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, several SAR studies have provided insights into how specific structural features influence their antimicrobial, anticancer, and enzyme-inhibiting properties.

In the context of enzyme inhibition , research on LiTR inhibitors revealed that the introduction of an additional aromatic ring (a phenyl or 4-chlorophenyl group) at the 4-position of the phenylpropan-1-one moiety enhanced inhibitory activity. nih.gov For AChE inhibitors based on a xanthone scaffold, the length of the carbon chain substituted at the C-3 position was critical; a butoxyl (four-carbon) chain was found to result in potent inhibition. researchgate.net SAR studies on estrogen receptor agonists showed that the carborane core structure plays a unique role in affording agonist activity, as replacing it with para-phenyl or 1,4-cyclohexyl rings led to a complete loss of measurable activity. acs.org

For anticancer analogues of malabaricone, SAR analysis demonstrated that converting hydroxyl groups to methoxy (B1213986) groups significantly enhanced anticancer activity. acs.org It was also observed that reducing the length of the spacer chain between the two aromatic rings of the molecule led to reduced anticancer properties. acs.org

In the development of antimicrobial agents, the SAR of phenolic compounds and their derivatives has been evaluated. frontiersin.org Studies showed that the presence of an allyl group on the phenol (B47542) ring generally increases potency against planktonic bacteria but can decrease potency against bacterial biofilms, highlighting the complexity of SAR in different antimicrobial assays. frontiersin.org For flavonoids, another class of natural compounds with antimicrobial properties, the position and nature of substituents on the core structure are known to be critical for their activity. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of α-haloketones, including 3-Bromo-1-phenylpropan-1-one, has traditionally relied on methods that often involve hazardous reagents and organic solvents. For instance, a common approach involves the bromination of the corresponding ketone using elemental bromine in a solvent like chloroform. prepchem.com Recognizing the environmental and safety drawbacks of such methods, a significant future direction is the development of "green" and more efficient synthetic protocols.

Recent research has demonstrated promising alternatives that utilize safer and more sustainable reagents and reaction media. One such advancement is the bromination of ketones using a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in water, a process termed "on water" synthesis. rsc.org This method avoids the use of harsh organic solvents and offers a more environmentally benign pathway. Another innovative approach involves the non-transition metal-catalyzed synthesis of phenacyl bromides through a tandem hydroxybromination and oxidation of styrenes. researchgate.net This reaction, mediated by potassium persulfate (K₂S₂O₈), also proceeds in water under mild conditions, highlighting a move towards processes with excellent functional group compatibility and reduced environmental impact. researchgate.net The continued exploration of aqueous-based synthesis and the use of milder oxidizing agents are central to the future of producing this compound and its analogues sustainably.

Exploration of Novel Catalytic Transformations

The reactivity of the bromine atom and the ketone functional group in this compound makes it an ideal substrate for a wide array of catalytic transformations. Future research is heavily invested in discovering and optimizing novel catalytic reactions to generate more complex and valuable molecules from this starting material.

Palladium-catalyzed multicomponent cascade reactions represent a powerful strategy for building molecular complexity in a single step, and adapting these methods for substrates like this compound is an active area of investigation. acs.org Furthermore, the development of catalytic asymmetric bromination reactions is a key frontier. core.ac.uk Such methods would allow for the enantioselective synthesis of chiral brominated compounds, which are of immense value in pharmaceutical development. The use of ortho-substituted iodobenzenes as catalysts that deliver Br+ via a hypervalent I(III)-Br bond is one such promising avenue being explored. core.ac.uk Other emerging areas include the use of hypervalent iodine(III) reagents and organocatalysts to mediate selective transformations, offering new pathways to functionalized products under mild conditions. whiterose.ac.uk The mercury(II) trifluoroacetate-mediated transformation of related bromo-propargyl ethers into flavanones showcases the potential for metal catalysts to effect unique and powerful cyclization reactions. rsc.org

Advanced Computational Design of New Derivatives with Tuned Reactivity or Bioactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of new molecules with specific, desired properties. For this compound, computational approaches are paving the way for the design of new derivatives with fine-tuned reactivity for synthetic applications or enhanced bioactivity for medicinal purposes.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore-based modeling are being employed to guide the design of novel compounds. researchgate.net These methods use mathematical descriptors and 3D structural information to predict the biological activity of hypothetical molecules, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net Molecular docking is another powerful technique used to simulate the interaction between a potential drug molecule and its biological target, such as a protein or enzyme. researchgate.netbohrium.com For example, docking studies on 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a derivative of the core structure, have been used to investigate it as a potential precursor to new bioactive agents. researchgate.net This in-silico screening can predict binding affinity and orientation, providing crucial insights that guide the design of more potent and selective enzyme inhibitors or receptor modulators. bohrium.comnih.gov

Interdisciplinary Applications in Materials Science and Medicinal Chemistry

The versatility of this compound and its isomers makes them valuable intermediates in fields beyond traditional organic synthesis, particularly in materials science and medicinal chemistry.

Materials Science: The ability to incorporate this bromo-keto compound into larger molecular architectures is being explored for the creation of novel functional materials. A notable example is the use of the related compound, 1-bromo-3-phenylpropane, in the synthesis of advanced polymers. researchgate.net Through a Suzuki-Miyaura coupling reaction, this building block has been grafted onto polymer backbones to create novel anion exchange membranes, which are critical components in fuel cells and other electrochemical devices. researchgate.net The potential to use derivatives of this compound to develop new materials with specific electronic or physical properties remains a promising and largely untapped area of research. smolecule.com

Medicinal Chemistry: In medicinal chemistry, α-bromoketones are recognized as crucial intermediates for the synthesis of complex pharmaceutical agents. ontosight.aisolubilityofthings.com The compound serves as a versatile scaffold for constructing a variety of heterocyclic systems and other molecules of therapeutic interest. Research has shown that related ω-bromo ketones are key starting materials in the synthesis of potent inhibitors of the Hepatitis C Virus (HCV) entry by targeting the CD81 receptor. mdpi.com Similarly, the core structure is integral to the design and synthesis of novel HIV-1 protease inhibitors, which are a cornerstone of antiretroviral therapy. nih.gov The reactivity of the compound allows for its incorporation into larger, more complex molecules designed to interact specifically with biological targets. nih.govmdpi.com

Comprehensive Biological Profiling of Novel Derivatives

Following the successful synthesis of new derivatives, a critical future direction is their comprehensive biological profiling to uncover novel therapeutic applications. This involves screening these compounds against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify any significant biological activity.

For instance, novel unnatural amino acids synthesized using a related Michael addition reaction have been subjected to enzyme inhibition assays against targets like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant to Alzheimer's disease and other conditions, respectively. bohrium.com This systematic screening can reveal unexpected activities and open up new avenues for drug development. The evaluation of newly synthesized compounds for antiviral efficacy, as demonstrated in studies on HIV and HCV, is a key part of this profiling process. nih.govmdpi.com By testing derivatives against diverse panels of assays, researchers can identify lead compounds for a variety of diseases, turning novel chemistry into potential new medicines.

Q & A

Basic Synthesis and Characterization

Q: What is the standard synthetic route for preparing 3-Bromo-1-phenylpropan-1-one, and how is its purity validated? A: The compound is synthesized via a ring-opening reaction using a general procedure (e.g., starting material 1a ). The process involves bromination of the propanone backbone, followed by purification via crystallization. Characterization employs 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) . Key spectral data include:

- 1H NMR (CDCl₃): δ 7.99–7.92 (m, 2H, aromatic), 3.75 (t, J = 7.1 Hz, 2H, CH₂), 3.58 (t, J = 7.0 Hz, 2H, CH₂Br) .

- HRMS: Observed m/z 212.9912 (M+H⁺), matching the theoretical value (212.9910) .

Purity is further confirmed by comparing melting points and chromatographic retention times with literature standards.

Advanced: Yield Optimization Challenges

Q: How can researchers address suboptimal yields (~51%) in the synthesis of this compound? A: Low yields may stem from competing side reactions (e.g., over-bromination or hydrolysis). Strategies include:

- Temperature control: Maintaining reaction temperatures below 0°C to suppress by-product formation.

- Stoichiometry adjustment: Optimizing the molar ratio of brominating agent to substrate.

- Workup modifications: Using anhydrous conditions during extraction and employing silica gel chromatography for purification.

Advanced monitoring tools like in-situ IR spectroscopy or HPLC-MS can track reaction progress and identify intermediates .

Basic Spectral Interpretation

Q: Which spectroscopic features distinguish this compound from structurally similar ketones? A:

- Carbonyl group (C=O): The 13C NMR peak at δ 197.1 ppm confirms the ketone functionality.

- Bromine substitution: The splitting pattern of the CH₂Br group (δ 3.58, t) and its coupling constant (J = 7.0 Hz) differentiate it from non-brominated analogs.

- Aromatic protons: The downfield shifts (δ 7.99–7.45) reflect conjugation with the electron-withdrawing ketone group .

Advanced: Computational Validation of NMR Data

Q: How can Density Functional Theory (DFT) calculations assist in resolving discrepancies in NMR assignments? A: DFT methods (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts by modeling electron density distributions. Researchers can:

Optimize the molecular geometry using software like Gaussian.

Calculate shielding tensors and compare them to experimental δ values.

Identify outliers (e.g., deviations >0.5 ppm) to reassign ambiguous peaks.

This approach is critical when literature data conflict or for novel derivatives .

Advanced Reaction Mechanisms

Q: What mechanistic pathways dominate in nucleophilic substitution reactions involving this compound? A: The bromine atom undergoes SN2 displacement due to its position on a primary carbon. Key factors include:

- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Leaving group ability: Bromine’s moderate electronegativity facilitates substitution.

- Steric hindrance: The phenyl group adjacent to the carbonyl slightly impedes backside attack, favoring competing elimination under high-temperature conditions .

Advanced: Applications in Multi-Step Synthesis

Q: How is this compound utilized as a building block in complex molecule synthesis? A: The compound serves as an intermediate in:

- Pharmaceuticals: Synthesis of β-blockers or antipsychotic agents via alkylation of amines.

- Heterocycles: Cyclization with hydrazines to form pyrazoline derivatives.

- Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids to generate biphenyl ketones.

Methodological rigor requires strict anhydrous conditions and transition-metal catalysts (e.g., Pd(PPh₃)₄) .

Basic Safety and Handling

Q: What safety protocols are essential when handling this compound? A:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat.

- Ventilation: Use a fume hood to avoid inhalation of vapors.

- Storage: Keep in a dark, cool place (<4°C) in airtight containers to prevent degradation.

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: Resolving Literature Contradictions

Q: How should researchers address conflicting spectral or synthetic data in published studies? A:

- Cross-validation: Replicate experiments using multiple techniques (e.g., NMR, X-ray crystallography).

- By-product analysis: Use GC-MS to identify impurities affecting spectral clarity.

- Collaborative verification: Share samples with independent labs for comparative analysis.

Discrepancies often arise from differences in solvent, instrument calibration, or synthetic routes .

Advanced: Environmental and Toxicity Profiling

Q: What methodologies assess the environmental impact of this compound? A:

- Ecotoxicology assays: Daphnia magna acute toxicity tests (48h LC₅₀).

- Biodegradation studies: OECD 301F dissolved organic carbon (DOC) die-away tests.

- Computational modeling: EPI Suite software predicts persistence (P) and bioaccumulation (B) factors.

Results guide waste disposal protocols and regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.